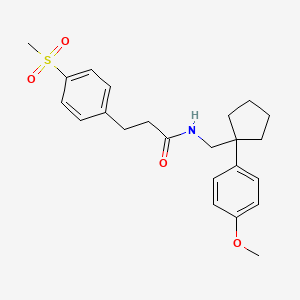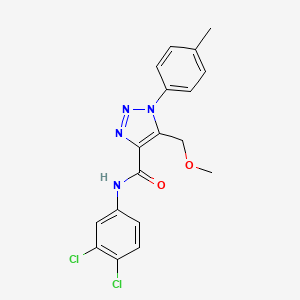
3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide, also known as DFP-10917, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential effects on biological systems.
Mécanisme D'action
The mechanism of action of 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide involves its interaction with specific ion channels in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. By modulating the activity of these channels, 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide may have effects on neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects in animal models. These effects include the modulation of synaptic transmission, the inhibition of pain signaling, and the reduction of seizure activity. Additionally, 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide is its specificity for certain ion channels in the brain, which allows for targeted modulation of neuronal activity. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its effects on biological systems.
Orientations Futures
Future research on 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide may focus on the development of more specific and potent analogs, as well as the investigation of its potential applications in the treatment of neurological and inflammatory disorders. Additionally, further studies may be needed to fully understand the mechanisms of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide involves several steps, including the reaction of 3,6-dichloropyridine-2-carboxylic acid with 3-fluorobenzylamine, followed by the addition of cyanomethyl chloride. The resulting product is then purified through a series of chromatography steps to yield the final compound.
Applications De Recherche Scientifique
3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have effects on the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Propriétés
IUPAC Name |
3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2FN3O/c15-11-4-5-12(16)19-13(11)14(21)20(7-6-18)10-3-1-2-9(17)8-10/h1-5,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWWOCGVPNTUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N(CC#N)C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

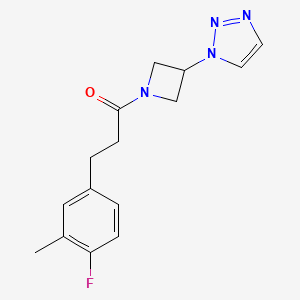
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2853413.png)
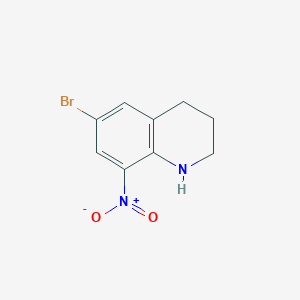

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)
![Ethyl oxo[(1-phenylethyl)amino]acetate](/img/structure/B2853419.png)

![2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853424.png)

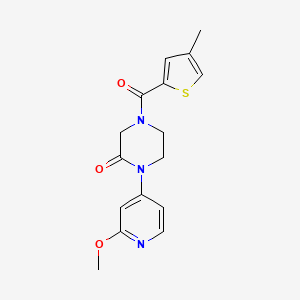
![N-(4-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853428.png)
